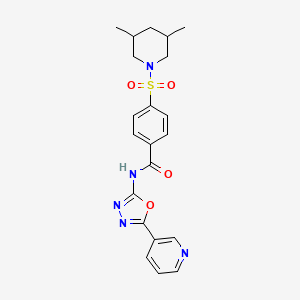

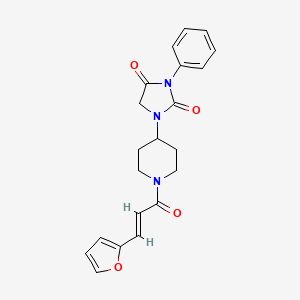

![molecular formula C19H30N6O2 B2515672 3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 886907-30-8](/img/structure/B2515672.png)

3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazine derivatives, which can offer insights into the general chemical behavior and properties of such compounds.

Synthesis Analysis

The synthesis of related triazine derivatives has been explored in the provided papers. For instance, paper describes the synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione by reacting 6-azauracil with benzyl bromide and potassium carbonate in dry acetone, using 18-crown-6-ether as a catalyst. This method has been optimized to improve the yield of the resulting compounds. Similarly, paper details the synthesis of 3-alkyl-5,6,7,8-tetrahydro-s-triazolo[4,3-b][1,2,4]triazine-6,7-diones from 4,5-diamino-1,2,4-triazoles and diethyl oxalate. These methods provide a foundation for understanding how alkyl and benzyl groups can be introduced into the triazine ring system, which is relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. In paper , the structure of a benzylic derivative of triazine was confirmed by various spectroscopic methods, including 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis. Additionally, 2D-NMR measurements such as gHSQC and gHMBC were used, and the crystal structure was determined by single-crystal X-ray diffraction. These techniques are crucial for elucidating the molecular structure of triazine derivatives and would be applicable in analyzing the structure of "3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione".

Chemical Reactions Analysis

The reactivity of triazine derivatives can be inferred from the synthesis methods described in the papers. The reactions involve nucleophilic substitution and condensation steps, which are common in the formation of triazine rings. The presence of various substituents on the triazine ring can influence its reactivity, as seen in the synthesis of the benzylic and alkyl derivatives. These reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the crystal structure analysis in paper reveals that the compound exhibits intermolecular interactions such as hydrogen bonding and π-π stacking, which can affect its melting point, solubility, and stability. The density and crystal packing of the compound are also determined, providing insight into its physical properties. These characteristics are important for understanding the behavior of triazine derivatives in different environments and can be used to predict the properties of "3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione".

Aplicaciones Científicas De Investigación

Materials Science and Gas Uptake

In materials science, triazine-based frameworks, closely related to the chemical structure , have shown significant potential due to their high surface area and gas uptake capacities. A study by Bhunia, Vasylyeva, and Janiak (2013) developed a porous covalent triazine-based organic framework (CTF) demonstrating high CO2, CH4 uptakes, and the highest hydrogen uptake among CTF materials. This research underscores the relevance of triazine derivatives in creating materials for gas storage and separation technologies (Bhunia, Vasylyeva, & Janiak, 2013).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of triazines and tetrazines, including compounds with structures similar to 3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, are pivotal in both biological and materials applications. Hiebel and Suzenet (2021) highlighted the importance of s-Triazine chemistry for its versatility in organic frameworks and fluorescent materials due to its C-3 symmetry and electron-poor character. This insight suggests a broad spectrum of chemical manipulations and applications for triazine derivatives in creating innovative materials and biological agents (Hiebel & Suzenet, 2021).

Photoluminescence

In the field of photoluminescence, triazine derivatives, including those structurally similar to the compound , have been utilized to synthesize high quantum efficiency complexes. Bhat and Iftikhar (2019) synthesized and characterized complexes with notable photoluminescence properties, implying the potential of triazine derivatives in creating materials with specific optical properties, such as pure-red emitting complexes. This application is critical for the development of materials for optical devices and sensors (Bhat & Iftikhar, 2019).

Propiedades

IUPAC Name |

3,4,7,9-tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N6O2/c1-6-7-8-9-10-11-12-24-18-20-16-15(25(18)14(3)13(2)21-24)17(26)23(5)19(27)22(16)4/h14H,6-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFAOHRAVRZPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16610008 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

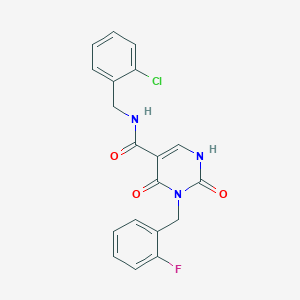

![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

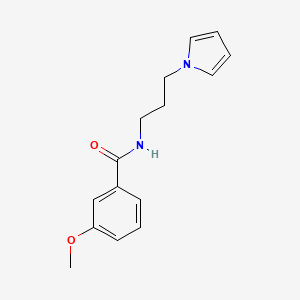

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)